1-Methylindoline-3-carbonitrile hydrochloride
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Overview
Description
1-Methylindoline-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the first position and a carbonitrile group at the third position of the indoline ring, combined with a hydrochloride salt. The indole nucleus is a prevalent moiety in many biologically active compounds, making this compound an important subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-Methylindoline-3-carbonitrile hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methylindoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-Methylindoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methylindoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methylindoline-3-carbonitrile hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its effectiveness in destroying persister cells of certain bacteria.
Azaindole compounds: These compounds exhibit similar biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H |
InChI Key |
NXNXHMZADXZTMF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=CC=CC=C21)C#N.Cl |
Origin of Product |
United States |
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